3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound known for its unique structural properties and diverse applications. As a complex molecule, it attracts significant interest in various scientific disciplines due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis begins with 3,4-dimethoxybenzoic acid and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Amidation Reaction: : The benzoic acid derivative undergoes an amidation reaction with the tetrahydroquinoline derivative in the presence of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), facilitating the formation of the amide bond.
Purification: : The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial methods can vary, scaling up typically involves:
Optimization of Reaction Conditions: : Adjusting temperature, solvent, and reactant concentrations to maximize yield.
Continuous Flow Synthesis: : Utilizing continuous flow reactors to improve reaction efficiency and product consistency.
Large-scale Purification: : Employing industrial-scale chromatography and crystallization techniques for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, potentially transforming the amide group to an amine.
Substitution: : Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: : Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products
Oxidation: : Quinoline N-oxides.
Reduction: : Amines and other reduced forms.
Substitution: : Brominated derivatives at the aromatic positions.
Scientific Research Applications
3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide finds applications in:
Chemistry: : As a reagent and intermediate in organic synthesis for developing new compounds.
Biology: : Investigated for its potential roles in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the biological context.
Pathways: : Can involve inhibition of enzymatic activities, modulation of receptor functions, or interference with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide stands out due to the combination of its substituents, providing unique chemical reactivity and biological activity profiles, not commonly observed in its simpler analogs.
This compound’s versatility and complexity make it a fascinating subject for ongoing research and development across multiple scientific fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-12-29(25,26)23-11-5-6-15-7-9-17(14-18(15)23)22-21(24)16-8-10-19(27-2)20(13-16)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUJEXNBFEMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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